![molecular formula C25H27BrN2O2 B379448 (2e)-1-(4-Bromophenyl)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1h-indol-3-yl}prop-2-en-1-one](/img/structure/B379448.png)
(2e)-1-(4-Bromophenyl)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1h-indol-3-yl}prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2e)-1-(4-Bromophenyl)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1h-indol-3-yl}prop-2-en-1-one is a complex organic compound that features a bromophenyl group, an indole moiety, and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2e)-1-(4-Bromophenyl)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1h-indol-3-yl}prop-2-en-1-one typically involves multiple steps. One common approach is to start with the bromination of a phenyl ring to introduce the bromophenyl group. This is followed by the formation of the indole moiety through a Fischer indole synthesis. The piperidine ring is then introduced via a nucleophilic substitution reaction. The final step involves the formation of the enone through an aldol condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2e)-1-(4-Bromophenyl)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1h-indol-3-yl}prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the enone to an alcohol or other reduced forms.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2e)-1-(4-Bromophenyl)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1h-indol-3-yl}prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme activity or as a ligand in receptor binding studies. Its structural features make it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural versatility allows for the design of polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (2e)-1-(4-Bromophenyl)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1h-indol-3-yl}prop-2-en-1-one involves its interaction with specific molecular targets. The bromophenyl group and indole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-1-(4-chlorophenyl)-3-[1-(2-hydroxy-3-piperidin-1-ylpropyl)-1H-indol-3-yl]prop-2-en-1-one
- (2E)-1-(4-fluorophenyl)-3-[1-(2-hydroxy-3-piperidin-1-ylpropyl)-1H-indol-3-yl]prop-2-en-1-one
- (2E)-1-(4-methylphenyl)-3-[1-(2-hydroxy-3-piperidin-1-ylpropyl)-1H-indol-3-yl]prop-2-en-1-one
Uniqueness
The uniqueness of (2e)-1-(4-Bromophenyl)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1h-indol-3-yl}prop-2-en-1-one lies in its bromophenyl group, which can participate in unique halogen bonding interactions. This feature distinguishes it from similar compounds with different substituents on the phenyl ring.
Propiedades
Fórmula molecular |
C25H27BrN2O2 |
|---|---|
Peso molecular |
467.4g/mol |
Nombre IUPAC |
(E)-1-(4-bromophenyl)-3-[1-(2-hydroxy-3-piperidin-1-ylpropyl)indol-3-yl]prop-2-en-1-one |
InChI |
InChI=1S/C25H27BrN2O2/c26-21-11-8-19(9-12-21)25(30)13-10-20-16-28(24-7-3-2-6-23(20)24)18-22(29)17-27-14-4-1-5-15-27/h2-3,6-13,16,22,29H,1,4-5,14-15,17-18H2/b13-10+ |
Clave InChI |
BGGSVFZYIPFEIN-JLHYYAGUSA-N |
SMILES |
C1CCN(CC1)CC(CN2C=C(C3=CC=CC=C32)C=CC(=O)C4=CC=C(C=C4)Br)O |
SMILES isomérico |
C1CCN(CC1)CC(CN2C=C(C3=CC=CC=C32)/C=C/C(=O)C4=CC=C(C=C4)Br)O |
SMILES canónico |
C1CCN(CC1)CC(CN2C=C(C3=CC=CC=C32)C=CC(=O)C4=CC=C(C=C4)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


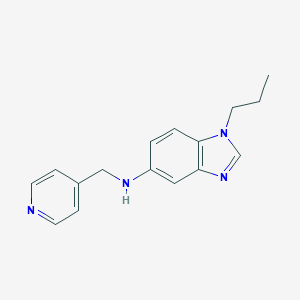
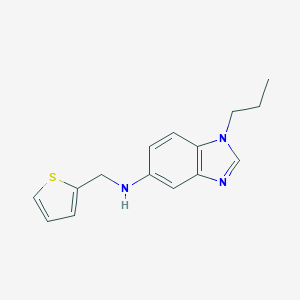
![N-(1,3-benzothiazol-2-yl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B379369.png)
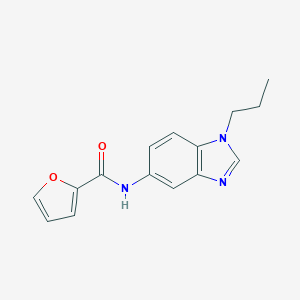
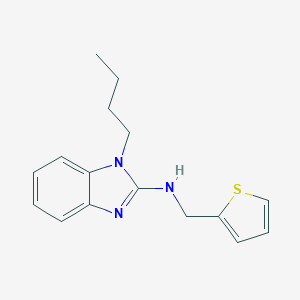
![2-[(4-Tert-butylphenoxy)methyl]-1-methylbenzimidazole](/img/structure/B379373.png)
![2-(methoxymethyl)-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole](/img/structure/B379374.png)
![1-[2-(4-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole](/img/structure/B379376.png)
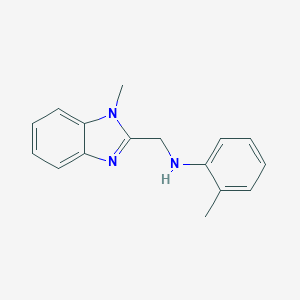
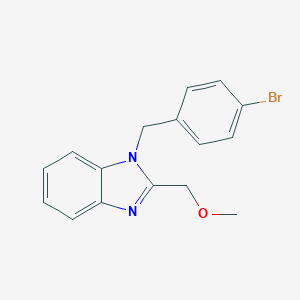
![1-[2-(4-bromophenoxy)ethyl]-2-(methoxymethyl)-1H-benzimidazole](/img/structure/B379380.png)
![1-[2-(2-Chlorophenoxy)ethyl]-2-(methoxymethyl)benzimidazole](/img/structure/B379381.png)
![N-[2-[(2,6-dimethylanilino)methyl]phenyl]-4-methylbenzenesulfonamide](/img/structure/B379382.png)
![2-(Methoxymethyl)-1-[2-(4-methoxyphenoxy)ethyl]benzimidazole](/img/structure/B379388.png)
